Cas no 1850304-58-3 (3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one)

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a pyrrolidin-2-one core with a fluoro-hydroxypropyl side chain, offering unique reactivity and physicochemical properties. The presence of fluorine enhances metabolic stability and bioavailability, while the hydroxyl group provides a handle for further functionalization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its balanced lipophilicity and polarity make it suitable for structure-activity relationship studies. The fluorinated moiety can influence binding affinity and selectivity in drug-receptor interactions.
3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one structure
1850304-58-3 structure
Product Name:3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one
CAS No:1850304-58-3
MF:C7H12FNO2
MW:161.174085617065
CID:5713851
PubChem ID:130843908
Update Time:2025-06-08

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one
    • 1850304-58-3
    • EN300-733768
    • 2-Pyrrolidinone, 3-(3-fluoro-2-hydroxypropyl)-
    • Inchi: 1S/C7H12FNO2/c8-4-6(10)3-5-1-2-9-7(5)11/h5-6,10H,1-4H2,(H,9,11)
    • InChI Key: KAKYJVQBFGNROB-UHFFFAOYSA-N
    • SMILES: FCC(CC1C(NCC1)=O)O

Computed Properties

  • Exact Mass: 161.08520679g/mol
  • Monoisotopic Mass: 161.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.162±0.06 g/cm3(Predicted)
  • Boiling Point: 377.5±12.0 °C(Predicted)
  • pka: 13.60±0.20(Predicted)

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-733768-1.0g
3-(3-fluoro-2-hydroxypropyl)pyrrolidin-2-one
1850304-58-3
1g
$0.0 2023-06-06

Additional information on 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one

Introduction to 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one (CAS No. 1850304-58-3)

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one (CAS No. 1850304-58-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of new therapeutic agents. The presence of a fluorine atom and a hydroxyl group in its structure imparts distinct chemical and biological properties, making it an intriguing subject for further investigation.

The molecular structure of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one consists of a pyrrolidinone ring attached to a 3-fluoro-2-hydroxypropyl substituent. The pyrrolidinone ring is a common motif found in many biologically active compounds, contributing to its pharmacological activity. The introduction of the fluorine atom and the hydroxyl group enhances the compound's lipophilicity and solubility, which are crucial factors in drug design and delivery.

Recent studies have highlighted the potential of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier efficiently is a significant advantage, as it allows for targeted delivery to the central nervous system.

In addition to its neurological applications, 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may be useful in the management of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for sustained therapeutic effects. Furthermore, its low toxicity profile makes it a promising candidate for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for advancing to phase II trials, where the therapeutic potential of the compound will be further explored.

Beyond its therapeutic applications, 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one has also been studied as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for probing specific biological pathways and interactions. For example, researchers have used this compound to investigate the role of specific enzymes in metabolic pathways, providing valuable insights into disease mechanisms.

In conclusion, 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one (CAS No. 1850304-58-3) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing our understanding and treatment of various diseases.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.